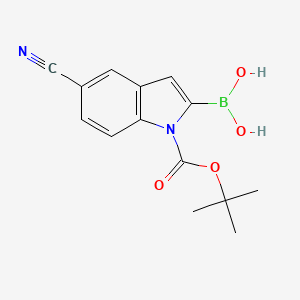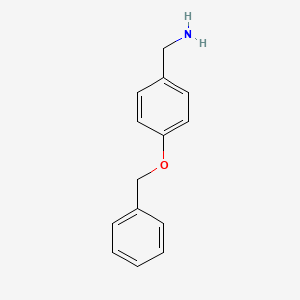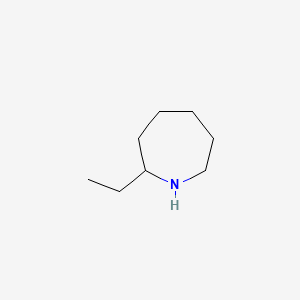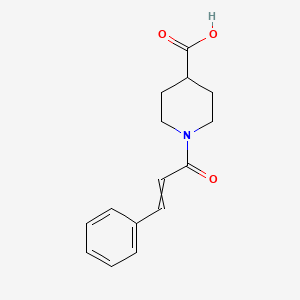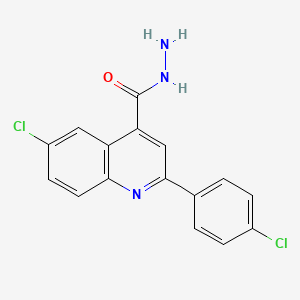
6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide is a chemical compound with the molecular formula C16H11Cl2N3O and a molecular weight of 332.18 g/mol . This compound belongs to the quinoline family, which is known for its wide range of applications in medicinal chemistry, particularly in the development of anti-malarial, anti-inflammatory, and anti-cancer agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide typically involves the reaction of 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol . The reaction mixture is heated to boiling, and the progress of the reaction is monitored using thin-layer chromatography (TLC). Once the reaction is complete, the product is isolated by filtration, washed with cold solvent, and dried under vacuum.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality .
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines, thiols, or alkoxides in the presence of a suitable base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Substituted quinoline derivatives.
Applications De Recherche Scientifique
6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of anti-malarial, anti-inflammatory, and anti-cancer agents due to its quinoline core structure.
Biological Studies: It is used as a probe in proteomics research to study protein-ligand interactions and enzyme inhibition.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Industrial Applications: It is used in the production of dyes, pigments, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The quinoline core structure allows the compound to bind to various enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes, such as DNA replication, protein synthesis, and cell division. The compound’s hydrazide group also plays a crucial role in forming stable complexes with metal ions, further enhancing its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid: A precursor in the synthesis of 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide.
2-(4-Chlorophenyl)quinoline-4-carbohydrazide: A structurally similar compound with a different substitution pattern on the quinoline ring.
6-Chloro-4-(2-chlorophenyl)quinazoline-2-carboxaldehyde: Another quinoline derivative with potential biological activity.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both chloro and hydrazide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound in medicinal chemistry and proteomics research .
Propriétés
IUPAC Name |
6-chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O/c17-10-3-1-9(2-4-10)15-8-13(16(22)21-19)12-7-11(18)5-6-14(12)20-15/h1-8H,19H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIVHQATIWXCFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NN)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403607 |
Source


|
| Record name | 6-chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
590360-17-1 |
Source


|
| Record name | 6-chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
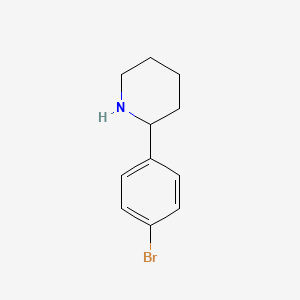
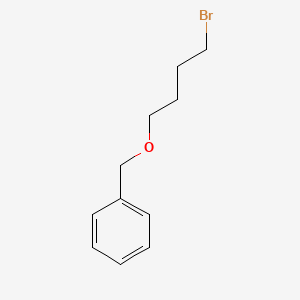
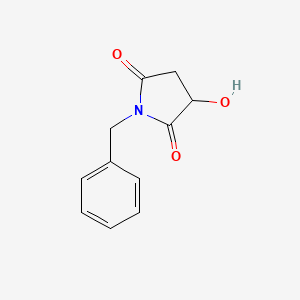

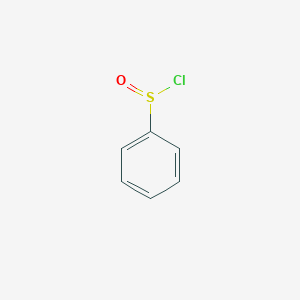
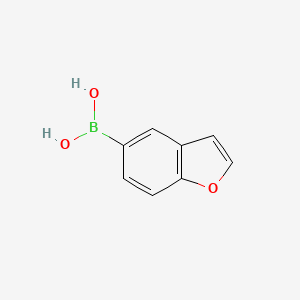
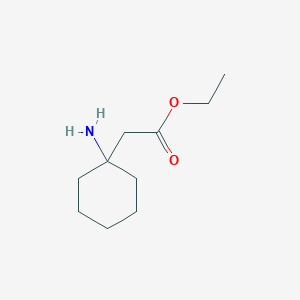

![[1-(Cyclopropylmethyl)-2-pyrrolidinyl]methanol](/img/structure/B1275809.png)
